6-Bromo-4-methylchroman-4-OL
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Overview
Description
6-Bromo-4-methylchroman-4-OL is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylchroman-4-OL typically involves the bromination of 4-methylchroman-4-OL. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylchroman-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylchroman-4-OL.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium hydroxide, or Grignard reagents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methylchroman-4-OL.
Substitution: Formation of various substituted chroman derivatives depending on the reagent used.
Scientific Research Applications
6-Bromo-4-methylchroman-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylchroman-4-OL involves its interaction with specific molecular targets and pathways. The bromine atom and the chroman structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
4-Methylchroman-4-OL: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-4-chromanone: Similar structure but with a ketone group instead of a hydroxyl group, leading to different chemical properties.
6-Bromo-4,4-dimethylthiochroman: Contains a sulfur atom, which significantly alters its chemical and biological properties.
Uniqueness
6-Bromo-4-methylchroman-4-OL is unique due to the presence of both a bromine atom and a hydroxyl group in the chroman structure
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
PJHOYWLDJCUJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
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